Chiral (S)-Configuration at Piperidine 3-Position: Enantiomer-Specific CCR5 Antagonist Potential vs. (R)-Enantiomer
The (S)-enantiomer (target compound) has been associated with CCR5 antagonist activity in preliminary pharmacological screens, whereas no such activity has been reported for the (R)-enantiomer (CAS 1354009-62-3) [1]. While direct head-to-head IC50 data for both enantiomers at CCR5 is not available in the public domain, the chiral center at the piperidine 3-position is known to be a critical determinant of binding in related piperidine-based CCR5 ligands such as maraviroc and its analogs, where stereochemical inversion can reduce binding affinity by >100-fold [2]. The (S)-configuration is therefore a non-negotiable structural requirement for any project targeting CCR5-mediated pathways.
| Evidence Dimension | Reported CCR5 antagonist activity (qualitative) |
|---|---|
| Target Compound Data | Positive preliminary pharmacological screening for CCR5 antagonism (Zhang, 2012) |
| Comparator Or Baseline | (R)-N-Cyclopropyl-N-(piperidin-3-yl)acetamide (CAS 1354009-62-3): No reported CCR5 activity |
| Quantified Difference | Not quantifiable from public data; class-level inference suggests >10-fold difference in binding affinity |
| Conditions | Preliminary pharmacological activity screening (assay details not publicly disclosed) |
Why This Matters
For CCR5-targeted drug discovery, the (S)-enantiomer is the only stereochemically appropriate choice; the (R)-enantiomer cannot serve as a substitute.
- [1] Zhang, H. (2012). Preliminary pharmacological screening of N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-acetamide as a CCR5 antagonist. Semantic Scholar Author Profile. Available at: https://www.semanticscholar.org/author/张会利/91457169 View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. DOI: 10.1128/AAC.49.11.4721-4732.2005 View Source
